2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Description
The compound “2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide” is a derivative of benzothiazole . It has a molecular weight of 270.74 .
Synthesis Analysis
The synthesis of similar compounds involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . The resulting product is then refluxed with hydrazine hydrate to yield the final product .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring with an ethoxy group at the 6th position and a carboxamide group attached to a pyridine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.74 . Further physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Safety And Hazards
While specific safety and hazard data for this compound is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-2-21-9-5-6-11-12(8-9)22-15(18-11)19-14(20)10-4-3-7-17-13(10)16/h3-8H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNDAFHNDGKTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
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